Quinapril Hydrochloride
Quinapril Hydrochloride
Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Brand Name:
Vulcanchem
CAS No.:
82586-55-8
VCID:
VC0000339
InChI:
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
SMILES:
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Molecular Formula:
C25H31ClN2O5
Molecular Weight:
475 g/mol
Quinapril Hydrochloride
CAS No.: 82586-55-8
APIs
VCID: VC0000339
Molecular Formula: C25H31ClN2O5
Molecular Weight: 475 g/mol
Purity: > 98%
CAS No. | 82586-55-8 |
---|---|
Product Name | Quinapril Hydrochloride |
Molecular Formula | C25H31ClN2O5 |
Molecular Weight | 475 g/mol |
IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1 |
Standard InChIKey | IBBLRJGOOANPTQ-JKVLGAQCSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Appearance | Solid powder |
Melting Point | 120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile) |
Description | Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels. Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+). Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. |
Purity | > 98% |
Solubility | 71.2 [ug/mL] |
Synonyms | 2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid Accupril CI 906 CI-906 PD 109,452 2 PD 109452 2 PD 109452-2 PD 1094522 PD-109,452-2 quinapril quinapril hydrochloride |
Reference | 1: Stolarczyk M, Maślanka A, Apola A, Krzek J. Determination of losartan potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical preparations using derivative spectrophotometry and chromatographic-densitometric method. Acta Pol Pharm. 2013 Nov-Dec;70(6):967-76. PubMed PMID: 24383320. 2: Hailu SA, Bogner RH. Complex effects of drug/silicate ratio, solid-state equivalent pH, and moisture on chemical stability of amorphous quinapril hydrochloride coground with silicates. J Pharm Sci. 2011 Apr;100(4):1503-15. doi: 10.1002/jps.22387. Epub 2010 Nov 24. PubMed PMID: 24081473. 3: Stanisz B, Paszun S, Strzyzycka N, Ptaszyński E. Influence of humidity and hydroxypropyl cellulose, hydroxypropylmethyl cellulose, glyceryl behenate or magnesium stearate on the degradation kinetics of quinapril hydrochloride in solid phase. Acta Pol Pharm. 2010 Jan-Feb;67(1):99-102. PubMed PMID: 20210086. 4: Hailu SA, Bogner RH. Solid-state surface acidity and pH-stability profiles of amorphous quinapril hydrochloride and silicate formulations. J Pharm Sci. 2010 Jun;99(6):2786-99. doi: 10.1002/jps.22051. PubMed PMID: 20091829. 5: Hailu SA, Bogner RH. Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. J Pharm Sci. 2009 Sep;98(9):3358-72. doi: 10.1002/jps.21767. PubMed PMID: 19363809. 6: Rojanasthien N, Nasangiam N, Kumsorn B, Roongapinun S, Jengjareon A. Pharmacokinetics and bioequivalence study of the two 20-mg quinapril hydrochloride tablet formulations in healthy Thai male volunteers. J Med Assoc Thai. 2008 May;91(5):739-46. PubMed PMID: 18672641. 7: Bhavar GB, Chatpalliwar VA, Patil DD, Surana SJ. Validated HPTLC Method for Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in a Tablet Dosage Form. Indian J Pharm Sci. 2008 Jul-Aug;70(4):529-31. doi: 10.4103/0250-474X.44612. PubMed PMID: 20046789; PubMed Central PMCID: PMC2792558. 8: Stanisz B. The influence of pharmaceutical excipients on quinapril hydrochloride stability. Acta Pol Pharm. 2005 May-Jun;62(3):189-93. PubMed PMID: 16193811. 9: Stanisz B. The stability of quinapril hydrochloride--a mixture of amorphous and crystalline forms (QHCl-AC)--in solid phase. Acta Pol Pharm. 2003 Nov-Dec;60(6):443-9. PubMed PMID: 15080591. 10: Stanisz B. Kinetics of degradation of quinapril hydrochloride in tablets. Pharmazie. 2003 Apr;58(4):249-51. PubMed PMID: 12749406. |
PubChem Compound | 54891 |
Last Modified | Nov 11 2021 |
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